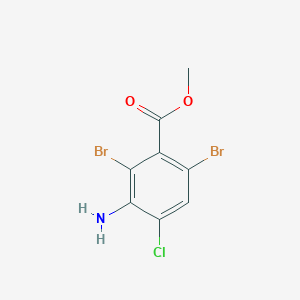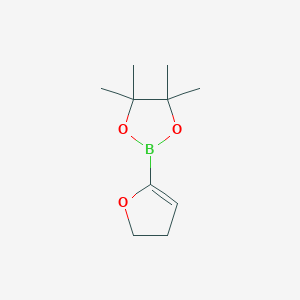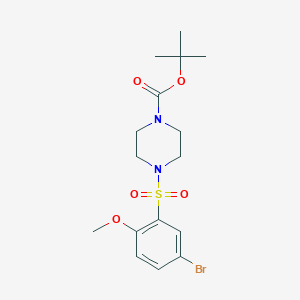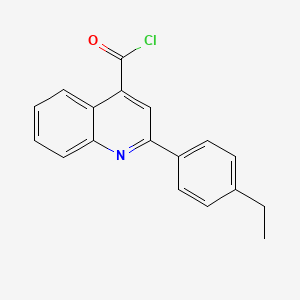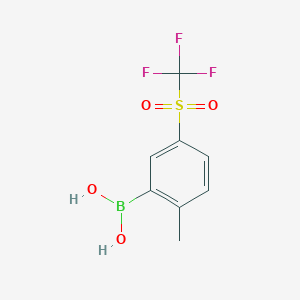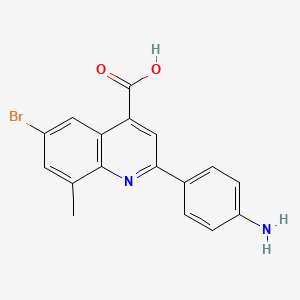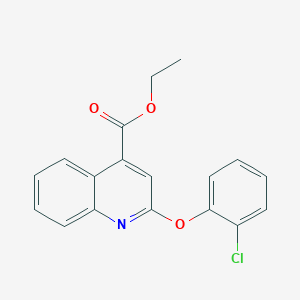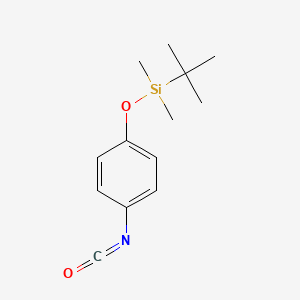
tert-Butyl(4-isocyanatophenoxy)dimethylsilane
描述
tert-Butyl(4-isocyanatophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an isocyanate group, and a dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-isocyanatophenoxy)dimethylsilane typically involves the reaction of 4-isocyanatophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:
4-Isocyanatophenol+tert-Butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl(4-isocyanatophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group is susceptible to hydrolysis, forming the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Bases such as triethylamine are often used to facilitate substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used to prevent hydrolysis.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学研究应用
Chemistry
In chemistry, tert-Butyl(4-isocyanatophenoxy)dimethylsilane is used as a building block for the synthesis of more complex molecules. Its isocyanate group is highly reactive, making it useful for creating ureas, carbamates, and other derivatives.
Biology and Medicine
While specific biological and medicinal applications are less documented, compounds with isocyanate groups are often explored for their potential in drug development and bioconjugation.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to form strong covalent bonds with various substrates.
作用机制
The mechanism of action of tert-Butyl(4-isocyanatophenoxy)dimethylsilane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in various synthetic and industrial applications.
相似化合物的比较
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: A precursor in the synthesis of tert-Butyl(4-isocyanatophenoxy)dimethylsilane.
4-Isocyanatophenol: Another precursor used in the synthesis.
tert-Butyl(4-hydroxyphenoxy)dimethylsilane: A related compound where the isocyanate group is replaced by a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both an isocyanate group and a silane moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
属性
IUPAC Name |
tert-butyl-(4-isocyanatophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAXCPVXGLQELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



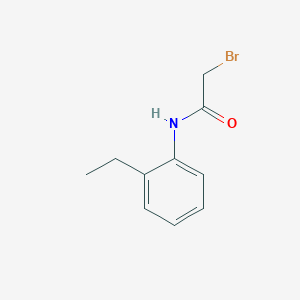
![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)
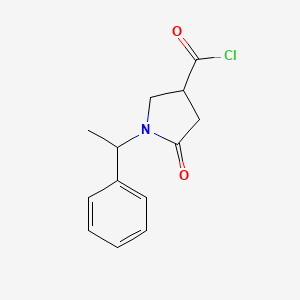
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
